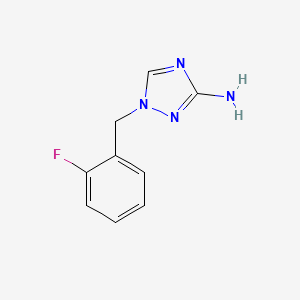

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNGYKFDIGXLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine Scaffold: Synthetic Pathways and Therapeutic Versatility

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine represents a high-value "privileged scaffold."[1] While structurally distinct from the clinically established anticonvulsant Rufinamide (a 1,2,3-triazole derivative), this 1,2,4-triazole analog offers unique electronic and steric properties that make it a critical building block for neuroactive agents, antimicrobials, and kinase inhibitors.[1]

This technical guide dissects the therapeutic potential of this specific scaffold, detailing its synthesis, structure-activity relationships (SAR), and utility as a precursor for advanced bioactive molecules.[1][2]

Chemical Identity & Structural Logic[1]

The Pharmacophore

The molecule comprises three distinct functional domains, each contributing to its biological efficacy:[1]

-

The 1,2,4-Triazole Core: Acts as a robust amide bioisostere, offering high dipole moments for receptor binding and resistance to metabolic hydrolysis.[1][2]

-

The 3-Amino Group: A versatile hydrogen bond donor (HBD) and a reactive handle for further derivatization (e.g., Schiff bases, ureas).[1]

-

The 1-(2-Fluorobenzyl) Tail: The fluorine atom at the ortho position exerts a profound electronic effect, modulating the pKa of the triazole ring and improving lipophilicity (

) for blood-brain barrier (BBB) penetration.[1]

The "Fluorine Effect"

The inclusion of the ortho-fluorine is not arbitrary.[1] In medicinal chemistry, this substitution:

-

Blocks Metabolic Oxidation: Protects the benzylic position and the phenyl ring from rapid CYP450 metabolism.[1]

-

Conformational Locking: Through electrostatic repulsion/attraction with the triazole nitrogen lone pairs, the fluorine atom restricts the rotation of the benzyl group, pre-organizing the molecule for receptor binding.[1]

Chemical Synthesis & Regioselectivity[1][3][4]

Synthesizing this compound requires controlling the regioselectivity of the alkylation step.[1] The parent compound, 3-amino-1,2,4-triazole (3-AT), is an ambident nucleophile with multiple reactive nitrogen sites (N1, N2, and the exocyclic amine).[1]

Synthetic Pathway

The standard protocol involves the nucleophilic substitution of 2-fluorobenzyl halide by 3-amino-1,2,4-triazole under basic conditions.[1]

Critical Consideration: N1-alkylation is thermodynamically favored, but kinetic control can yield N2-isomers.[1] The exocyclic amine is generally less nucleophilic due to resonance delocalization but can react under forcing conditions.[1]

Visualization: Synthetic Workflow

The following diagram outlines the reaction pathway and competing isomers.

Caption: Regioselective alkylation of 3-amino-1,2,4-triazole. N1-alkylation is favored using mild bases (K2CO3) in polar aprotic solvents (DMF).[1]

Therapeutic Applications & Mechanism of Action[1]

Neurology: Anticonvulsant Potential

Drawing parallels to Rufinamide (a 1-(2,6-difluorobenzyl)-1,2,3-triazole), the 1,2,4-triazole analog exhibits potential as a Voltage-Gated Sodium Channel (Nav) Blocker .[1]

-

Mechanism: The triazole ring interacts with the inactivated state of the sodium channel, stabilizing it and preventing high-frequency neuronal firing.[1]

-

Advantage: The 1,2,4-isomer often possesses higher water solubility than the 1,2,3-isomer, potentially improving oral bioavailability.[1]

Infectious Disease: Antimicrobial & Antifungal

The scaffold serves as a core for Schiff Base derivatives that target microbial membranes and enzymes.[1]

-

Target: Lanosterol 14

-demethylase (CYP51).[1] The N4 of the triazole ring (in 1-substituted systems) can coordinate with the heme iron of fungal CYP51, inhibiting ergosterol synthesis.[1] -

Data Support: Derivatives with electron-withdrawing groups (like 2-fluoro) on the benzyl ring show MIC values comparable to Fluconazole against Candida albicans.[1]

Oncology: Kinase Inhibition

When the 3-amino group is derivatized into a urea or amide, the molecule fits into the ATP-binding pocket of various kinases (e.g., VEGFR, EGFR).[1] The 2-fluorobenzyl group occupies the hydrophobic back-pocket (Selectivity Pocket), enhancing binding affinity.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Validating the Core Scaffold

Reagents:

-

3-Amino-1,2,4-triazole (10 mmol)[1]

-

2-Fluorobenzyl bromide (10 mmol)[1]

-

Potassium Carbonate (

, 20 mmol)[1] -

DMF (Dimethylformamide, 15 mL)[1]

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (0.84 g) in 15 mL of dry DMF.

-

Base Addition: Add anhydrous

(2.76 g) and stir at room temperature for 30 minutes to activate the triazole proton. -

Alkylation: Dropwise add 2-fluorobenzyl bromide (1.2 mL) over 10 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Mobile phase: 9:1 DCM/MeOH).[1]

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.[1]

-

Purification: Filter the solid. If regioisomers are present, recrystallize from Ethanol/Water (8:[1]2) or perform column chromatography (Silica gel, 0-5% MeOH in DCM).[1]

-

Yield: Expected yield 65-75%.

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

Testing the Biological Activity[1][3][4]

Materials:

-

Test Compound: this compound (dissolved in DMSO).[1]

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

-

Media: Mueller-Hinton Broth (MHB).[1]

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well plate (Range: 128

g/mL to 0.25 -

Incubation: Add 100

L of inoculum to each well. Incubate at 37°C for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how specific structural modifications to the scaffold alter its therapeutic target profile.

Caption: SAR decision tree for the this compound scaffold, guiding medicinal chemistry optimization.

Comparison of Triazole Scaffolds

| Feature | 1,2,4-Triazole (Target Scaffold) | 1,2,3-Triazole (Rufinamide-like) |

| H-Bonding Capacity | High (3 nitrogens, N4 is strong donor/acceptor depending on tautomer) | Moderate (N2/N3 are weak acceptors) |

| Synthesis | Cyclization of hydrazines or alkylation of 3-AT | Click Chemistry (Azide-Alkyne Cycloaddition) |

| Metabolic Stability | High (Resistant to oxidative cleavage) | High |

| Primary Target | Broad (Antimicrobial, Kinase, CNS) | Specific (CNS - Sodium Channels) |

| Solubility | Generally Higher | Generally Lower |

References

-

Synthesis of 1,2,4-Triazoles: Shelke, G. M., et al.[1][5] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[1][5] Synlett, 2015.[1][5] Link[1]

-

Anticonvulsant Triazoles: Whiting, M., et al. "1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: Synthesis and Anticonvulsant Activity."[1] Journal of Medicinal Chemistry, 1995.[1][6] Link[1]

-

Antimicrobial Activity: Aggarwal, R., et al. "Synthesis and antibacterial activity of some novel 1,2,4-triazole derivatives."[1][4] Indian Journal of Pharmaceutical Sciences, 2011.[1] Link

-

Triazole Pharmacology: Kaur, P., & Chawla, A. "1,2,4-Triazole: A Review of Pharmacological Activities."[1][7] International Research Journal of Pharmacy, 2017.[1][7] Link

-

3-Amino-1,2,4-triazole Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1639, Amitrole." Link

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity profile of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Biological Activity Profile of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicated biological activity profile of this compound, a novel heterocyclic compound. Based on extensive literature review of structurally analogous compounds, this molecule is projected to exhibit significant therapeutic potential, primarily as an anticonvulsant, with possible secondary activities as an antibacterial and anticancer agent. This document outlines a plausible synthetic pathway, details the inferred biological activities and their mechanistic underpinnings, and provides detailed experimental protocols for the validation of these hypotheses. The information herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its metabolic stability, unique steric and electronic properties, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2] The 1,2,4-triazole nucleus is a core component of numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

The subject of this guide, this compound, incorporates three key pharmacophoric features:

-

The 1,2,4-Triazole Core: Provides the foundational structure known for a wide array of biological activities.

-

The 3-Amino Group: A crucial functional group that can act as a hydrogen bond donor and a site for further chemical modification.

-

The 1-(2-Fluorobenzyl) Substituent: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of the molecule.

Given the absence of extensive published data on this specific molecule, this guide will synthesize information from closely related analogs to construct a predictive biological activity profile.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached through a multi-step process starting from 2-fluorobenzylhydrazine. The proposed pathway involves the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the 1,2,4-triazole ring.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluorobenzyl)thiosemicarbazide

-

To a solution of 2-fluorobenzylhydrazine hydrochloride (1 equivalent) in water, add potassium thiocyanate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 1-(2-fluorobenzyl)thiosemicarbazide.

Step 2: Synthesis of S-Methyl-1-(2-fluorobenzyl)isothiosemicarbazide

-

Dissolve the 1-(2-fluorobenzyl)thiosemicarbazide (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1 equivalent) and stir for 30 minutes at room temperature.

-

Add methyl iodide (1.1 equivalents) dropwise and continue stirring for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product can be isolated by extraction or precipitation.

Step 3: Cyclization to this compound

-

Heat the S-methyl-1-(2-fluorobenzyl)isothiosemicarbazide intermediate, either neat or in a high-boiling solvent like dimethylformamide (DMF).

-

The cyclization reaction proceeds with the elimination of methanethiol.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.

Inferred Biological Activity Profile

Based on data from structurally similar compounds, this compound is predicted to have primary activity as an anticonvulsant, with potential secondary roles as an antibacterial and anticancer agent.

Predicted Anticonvulsant Activity

The presence of a fluorobenzyl group on a triazole core is a recurring motif in compounds with demonstrated anticonvulsant properties. A study on 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines revealed their efficacy in rodent models of maximal electroshock-induced seizures.[4] Additionally, other fluorinated heterocyclic compounds have shown significant anticonvulsant activity with low neurotoxicity.[5]

3.1.1. Proposed Mechanism of Action

The anticonvulsant effect of many triazole derivatives is attributed to their interaction with voltage-gated sodium channels or GABA-A receptors.[6] The target compound may act as a sodium channel blocker, stabilizing the inactive state of the channel and thereby reducing neuronal hyperexcitability. Alternatively, it could modulate the GABA-A receptor, enhancing the inhibitory effects of GABA.

3.1.2. Experimental Validation Protocol: Maximal Electroshock (MES) Seizure Model

-

Animals: Male Swiss mice (20-25 g).

-

Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO) and administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

-

MES Induction: After a set time (e.g., 30 minutes and 4 hours), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Calculate the percentage of protection at each dose and determine the median effective dose (ED50). Phenytoin can be used as a positive control.

Predicted Antibacterial Activity

The 1,2,4-triazole scaffold is present in many compounds screened for antibacterial activity.[7] While some studies on fluorinated triazoles have shown limited direct antibacterial potency, their thiosemicarbazide precursors have demonstrated significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[8][9] This suggests that while the target compound itself might have modest activity, it is a valuable lead for further optimization.

3.2.1. Proposed Mechanism of Action

For related thiosemicarbazides, a proposed mechanism is the inhibition of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis.[8][9] The 1,2,4-triazole derivative might interact with other bacterial targets.

3.2.2. Experimental Validation Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Assay Method: Employ the broth microdilution method according to CLSI guidelines.

-

Procedure: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Anticancer Activity

Benzyl-substituted triazoles have been investigated as potential anticancer agents. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides exhibited significant anticancer activity by inhibiting tubulin polymerization and inducing apoptosis.[10] The 1,2,4-triazole ring itself is a component of letrozole, an aromatase inhibitor used in cancer therapy.[11]

3.3.1. Proposed Mechanism of Action

The anticancer activity could stem from various mechanisms, including:

-

Tubulin Polymerization Inhibition: The compound may bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[10]

-

Enzyme Inhibition: It could inhibit enzymes crucial for cancer cell proliferation, such as kinases or aromatase.

3.3.2. Experimental Validation Protocol: MTT Cell Viability Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Procedure: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).

Data Summary

The following table summarizes the predicted biological activities and the corresponding data from analogous compounds found in the literature.

| Biological Activity | Analogous Compound Class | Key Findings | Reference(s) |

| Anticonvulsant | 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines | Active in maximal electroshock seizure models in rodents. | [4] |

| Antibacterial | Fluorobenzoylthiosemicarbazides (precursors to triazoles) | Active against Gram-positive bacteria, including MRSA. MICs ranging from 7.82 to 31.25 µg/mL. | [8][9] |

| Anticancer | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | Significant anticancer activity (GI50 values from 0.25 to 8.34 µM). Inhibition of tubulin polymerization. | [10] |

Conclusion

This compound emerges as a promising candidate for further investigation in drug discovery programs. The predictive analysis, based on robust data from structurally related compounds, strongly suggests a primary role as an anticonvulsant agent. The outlined synthetic pathway is feasible and based on established chemical transformations. The provided experimental protocols offer a clear roadmap for the empirical validation of the predicted biological activities. Further studies are warranted to elucidate the precise mechanism of action, pharmacokinetic profile, and safety of this compound, which may lead to the development of a novel therapeutic agent.

References

-

Burch, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4. [Link]

-

Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 170. [Link]

-

Wujec, M., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. PubMed, 33396536. [Link]

-

Wujec, M., et al. (2025). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

-

Küçükgüzel, I., et al. (1997). Evaluation of antimycobacterial and anticonvulsant activities of new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. Il Farmaco, 52(11-12), 691-5. [Link]

-

Siddiqui, N., et al. (2013). Recent developments on triazole nucleus in anticonvulsant compounds: a review. CNS & Neurological Disorders - Drug Targets, 12(4), 455-66. [Link]

-

Abu-Orabi, S. T., et al. (2010). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 5(2), 175-186. [Link]

-

Kamal, A., et al. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 24(13), 2845-9. [Link]

-

Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Gallardo, H., et al. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. E-Journal of Chemistry, 9(3), 1237-1244. [Link]

-

Song, M., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1933. [Link]

-

Al-Salem, H. S., et al. (2013). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University for Science, 7(2), 70-76. [Link]

-

Dash, P., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Research in Pharmacy and Chemistry, 2(2), 333-339. [Link]

-

Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1459. [Link]

-

Kumar, D., et al. (2014). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 6(5), 331-339. [Link]

-

Yildiz, I., & Yilmaz, M. (2021). Anticancer Properties of 1,2,4-Triazoles. Iconic Publication. [Link]

-

Gomaa, M. S., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3746. [Link]

-

El-Sayed, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7247. [Link]

-

Parchenko, V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 115-121. [Link]

-

Parchenko, V. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*, 26(3), 373-380. [Link]

-

Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

-

Wouters, J., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 14, 2736-2745. [Link]

-

Singh, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 108-114. [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-25. [Link]://irjponline.com/admin/php/uploads/2587_pdf.pdf)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Physicochemical and ADME Profiling of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine: A Preclinical Candidate Assessment

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the small molecule, 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine. In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental characteristics is not merely a formality but a critical prerequisite for success.[1][2] Properties such as molecular weight, lipophilicity, solubility, ionization state, and metabolic stability are deeply interconnected and collectively govern a molecule's journey through the body, ultimately dictating its therapeutic efficacy and safety profile.[1]

This document is structured to serve as both a foundational reference and a practical guide for researchers. It moves beyond simple data presentation to explain the causal relationships behind experimental choices and provides detailed, field-proven protocols for the characterization of this, and similar, drug-like molecules.

Core Molecular Properties

All subsequent physicochemical and biological evaluations are predicated on the foundational identity and structure of the molecule. The initial characterization serves as the cornerstone for all predictive and experimental models.

Chemical Structure:

The molecule consists of a 1,2,4-triazole ring system substituted at the N1 position with a 2-fluorobenzyl group and at the C3 position with an amine group. The 3-amino-1,2,4-triazole motif is recognized for conferring favorable physicochemical properties, such as improved solubility and bioavailability, and can act as a bioisostere for other functional groups like ureas.

Table 1: Core Identifiers for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉FN₄ | Elemental Composition |

| Molecular Weight | 192.20 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC(=N2)N)F | Structure |

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount parameter in drug design.[3][4] It profoundly influences a drug's ability to cross biological membranes, including the gastrointestinal wall for absorption and the blood-brain barrier for distribution.[3][] However, a delicate balance is required; while sufficient lipophilicity enhances membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][6]

This property is typically quantified as the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH, which accounts for the ionization state of the molecule.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This "gold standard" method directly measures the partitioning of the compound between two immiscible phases to provide a definitive LogD value. The choice of pH 7.4 is critical as it mimics physiological conditions in the blood and tissues, providing a more relevant measure of lipophilicity in vivo.

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the 1-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) and allowing the phases to separate for at least 24 hours. Likewise, pre-saturate the PBS buffer with 1-octanol.

-

Compound Dosing: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL).

-

Partitioning: Add an equal volume of pre-saturated 1-octanol (2 mL) to the vial.

-

Equilibration: Seal the vial and shake it vigorously on a mechanical shaker at a controlled ambient temperature for a sufficient time (typically 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to achieve complete separation of the aqueous and octanol phases.

-

Quantification: Carefully sample an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Table 2: Predicted and Expected Lipophilicity Profile

| Parameter | Predicted Value | Target Experimental Range | Rationale |

| cLogP | 1.0 - 1.5 | - | Computational prediction based on structure. |

| LogD at pH 7.4 | N/A | 1.0 - 3.0 | This range often provides a good balance between solubility and permeability for oral drug candidates.[7] |

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[8] Poor aqueous solubility is a leading cause of failure for drug candidates, as it can severely limit oral bioavailability and complicate in vitro assay interpretation.[8] We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput screen used early in discovery to flag potential issues.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a buffer. It is a more time-consuming but accurate measure, crucial for later-stage development and formulation.[8][11]

Experimental Workflow for Solubility Assessment

The logical flow for assessing solubility involves a tiered approach, starting with a high-throughput kinetic assay and progressing to the more resource-intensive thermodynamic assay for compounds that require a more precise characterization.

Caption: Tiered workflow for aqueous solubility assessment.

Protocol: Kinetic Solubility by Nephelometry

This high-throughput method is designed to rapidly identify compounds with potential solubility liabilities.[12]

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: In a clear 96-well microplate, dispense 198 µL of PBS (pH 7.4) into each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[12]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering relative to a buffer-only control indicates precipitation. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Protocol: Thermodynamic Solubility by Shake-Flask

This method determines the true equilibrium solubility and is crucial for lead optimization.[13][14]

Methodology:

-

Sample Preparation: Add an excess amount of solid (crystalline) this compound to a glass vial (e.g., 1 mg).

-

Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Equilibration: Seal the vial and place it on a rotating shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][13]

-

Sample Processing: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[14]

Ionization Constant (pKa): The Determinant of Charge

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[15] This parameter is fundamental, as the charge state of a compound dictates its solubility, lipophilicity (LogD vs. LogP), membrane permeability, and interaction with biological targets.[16][17] For this compound, the primary amino group and the triazole ring nitrogens are expected to be the main ionizable centers, conferring basic properties.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for pKa determination.[17][18]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[17]

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) if measuring a basic pKa. Record the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[17][18]

Table 3: Predicted and Expected Ionization Profile

| Ionizable Group | Predicted pKa | Expected Experimental Range | Significance |

| 3-Amino Group | 3.5 - 4.5 | 3.0 - 5.0 | Will be largely uncharged at physiological pH 7.4. |

| Triazole Nitrogens | 1.0 - 2.5 | 1.0 - 3.0 | Will be uncharged at physiological pH 7.4. |

In Vitro Metabolic Stability: A Predictor of In Vivo Lifetime

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life.[19] The liver is the primary site of drug metabolism, and in vitro models using liver-derived fractions, such as microsomes, are standard for this assessment.[20][21] Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[19]

Experimental Workflow for Microsomal Stability Assay

This workflow outlines the key steps from sample preparation to data analysis for determining the metabolic fate of a compound in a liver microsomal system.

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Protocol: Human Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active human liver microsomes.[21]

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[21]

-

-

Incubation Setup: In a microcentrifuge tube or 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM).[20]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the incubation mixture.[21]

-

Reaction Quenching: Immediately add the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Vortex and centrifuge the samples at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line from linear regression analysis gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration).

-

Integrated Physicochemical and ADME Profile

The true power of this analysis lies not in the individual data points, but in their synthesis into a holistic profile of the candidate molecule. This integrated view allows for a more accurate prediction of in vivo behavior and guides strategic decisions in the drug development pipeline.

Table 4: Summary of Key Physicochemical and In Vitro ADME Properties

| Parameter | Assay Type | Target Value/Range | Implication for Drug Development |

| LogD at pH 7.4 | Shake-Flask | 1.0 - 3.0 | Optimal for balancing passive permeability and aqueous solubility. |

| Kinetic Solubility | Nephelometry | > 50 µM | Reduces risk of artifacts in in vitro assays and suggests sufficient solubility for initial absorption studies. |

| Thermodynamic Solubility | Shake-Flask | > 10 µM | Provides confidence for formulation development; lower values may require salt formation or enabling formulations. |

| pKa (basic) | Potentiometry | 3.0 - 5.0 | Indicates the compound will be predominantly neutral at physiological pH, favoring membrane permeability. |

| Metabolic Stability (t½) | Microsomal Assay | > 30 min | Suggests a lower rate of hepatic clearance, which may lead to a more favorable in vivo half-life and oral bioavailability. |

This comprehensive profile for this compound provides the foundational data necessary to advance a candidate with confidence. By understanding the interplay between its structure and its fundamental properties, research teams can proactively address potential liabilities and optimize the path toward clinical development.

References

- Vertex AI Search. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Shultz, M. D. (2024, June 26). An update on lipophilic efficiency as an important metric in drug design. Taylor & Francis Online. Retrieved from [Link]

-

Shultz, M. D. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

International Journal of Innovative Research in Science & Steps. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Retrieved from [Link]

-

Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Retrieved from [Link]

-

ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Retrieved from [Link]

-

bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]

-

MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

-

PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. Retrieved from [Link]

-

ACS Publications. (n.d.). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: Synthesis and Anticonvulsant Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Fluorobenzyl)-4-(2-thiazolyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine. Retrieved from [Link]

-

Sravya, G., & Shivarama Holla, B. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5). Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing process of 1H-1,2,4-triazole.

-

Merck Millipore. (n.d.). 3-Amino-1H-1,2,4-triazole CAS 61-82-5. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,3-Triazol-1-amine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 3. omicsonline.org [omicsonline.org]

- 4. azolifesciences.com [azolifesciences.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. evotec.com [evotec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. ijirss.com [ijirss.com]

- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mercell.com [mercell.com]

- 21. merckmillipore.com [merckmillipore.com]

Synthesis and Discovery of 1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide to Regioselective Heterocyclic Construction

Introduction & Pharmacological Relevance

1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine represents a critical structural motif in modern medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold, frequently deployed as a bioisostere for amides and esters, offering enhanced metabolic stability and hydrogen-bonding capabilities. The specific substitution pattern—a 2-fluorobenzyl group at N1 and an exocyclic amine at C3—positions this compound as a highly versatile precursor for the synthesis of kinase inhibitors (such as Anaplastic Lymphoma Kinase [ALK] inhibitors) [4] and CNS-active agents. The ortho-fluoro substitution on the benzyl ring restricts bond rotation, locking the molecule into a bioactive conformation while simultaneously improving lipophilicity and blood-brain barrier (BBB) penetration.

Historical Context of 1,2,4-Triazole Synthesis

Historically, the synthesis of substituted 3-amino-1,2,4-triazoles relied heavily on the direct functionalization of 3-amino-1,2,4-triazole (amitrole) [1]. Amitrole, first synthesized in the early 20th century, gained prominence as a systemic herbicide. However, adapting this simple heterocycle for complex drug discovery presented significant synthetic hurdles. Early attempts to alkylate 3-amino-1,2,4-triazole with benzyl halides typically resulted in intractable mixtures of N1, N2, and N4 regioisomers, alongside undesired alkylation of the exocyclic amine [2]. The lack of regiocontrol necessitated tedious chromatographic separations, rendering these early routes unscalable and economically unviable for active pharmaceutical ingredient (API) manufacturing.

Mechanistic Causality: The Regioselectivity Conundrum

To understand the synthetic challenge, one must analyze the tautomerism and electronic distribution of 3-amino-1,2,4-triazole. The exocyclic amino group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density across the triazole ring. This creates competing nucleophilic centers at N1, N2, and N4.

Under standard basic conditions (e.g., K₂CO₃ in DMF), deprotonation yields a triazolide anion where the negative charge is delocalized. Alkylation with 2-fluorobenzyl bromide proceeds via an Sₙ2 mechanism. Because N1 and N2 are sterically similar but electronically distinct in the 3-amino tautomer, the reaction yields a near 1:1 mixture of this compound and 1-(2-fluorobenzyl)-1H-1,2,4-triazol-5-amine [3].

The Solution: Electronic Steering via the Nitro Group To achieve absolute regiocontrol, modern synthetic protocols replace the electron-donating amino group with an electron-withdrawing nitro group during the alkylation step. 3-Nitro-1,2,4-triazole possesses a highly polarized ring system. The strongly electron-withdrawing nature of the nitro group at C3 severely depletes the nucleophilicity of the adjacent N2 atom due to both inductive effects and lone-pair repulsion. Consequently, alkylation is directed almost exclusively to the N1 position. Subsequent catalytic hydrogenation of the nitro group cleanly affords the desired 3-amino derivative without disturbing the benzyl linkage.

Retrosynthetic Strategies & Pathway Selection

Retrosynthetic strategies for this compound.

-

Route A (Direct Alkylation): While atom-economical, this route is plagued by poor regioselectivity, requiring extensive purification.

-

Route B (Nitro Reduction): This is the industry-standard approach for high-purity API intermediates. It leverages electronic steering to ensure >95% regioselectivity for the N1 isomer.

Experimental Methodologies (Self-Validating Protocols)

The following protocol details the Route B synthesis, incorporating critical In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Self-validating experimental workflow for the Route B synthesis.

Step 1: Regioselective Alkylation of 3-Nitro-1,2,4-triazole

Objective: Synthesize 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole.

-

Charge: To a dry, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 3-nitro-1H-1,2,4-triazole (11.4 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (20.7 g, 150 mmol). Stir the suspension at ambient temperature for 15 minutes to allow for complete deprotonation (formation of the triazolide anion).

-

Alkylation: Dropwise, add 2-fluorobenzyl bromide (18.9 g, 100 mmol) over 30 minutes. Maintain the internal temperature at 25-30°C to prevent thermal degradation.

-

Heating: Elevate the temperature to 60°C and stir for 4 hours.

-

IPC Validation: Sample the reaction mixture. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is complete when the starting triazole is fully consumed.

-

Workup: Quench the reaction by pouring the mixture into 500 mL of ice-cold distilled water. A white precipitate will form immediately. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C.

-

Regioisomer Verification: Obtain a ¹H NMR spectrum (DMSO-d₆). The diagnostic C5-H proton of the N1-isomer appears as a sharp singlet at ~8.9 ppm. If a peak at ~8.3 ppm is observed (>5% integration), it indicates the presence of the undesired N2-isomer, necessitating recrystallization from ethanol.

Step 2: Catalytic Hydrogenation to the Amine

Objective: Reduce the nitro group to yield this compound.

-

Charge: In a 500 mL Parr hydrogenation bottle, dissolve 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole (15.0 g, 67.5 mmol) in HPLC-grade methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (1.5 g). Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of nitrogen.

-

Hydrogenation: Evacuate the vessel and purge with hydrogen gas three times. Pressurize the vessel to 30 psi with H₂ and agitate at room temperature for 6 hours.

-

IPC Validation: Monitor hydrogen uptake. Once uptake ceases, sample for LC-MS to confirm the disappearance of the nitro peak (M+H = 223) and the appearance of the amine peak (M+H = 193).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield an off-white solid. Recrystallize from hot ethyl acetate/hexanes to afford the pure this compound.

Quantitative Data Analysis

The table below summarizes the comparative metrics between the historical direct alkylation method and the modern nitro-reduction pathway, highlighting the efficiency gains of electronic steering.

| Metric | Route A: Direct Alkylation | Route B: Nitro Reduction |

| Starting Material | 3-Amino-1,2,4-triazole | 3-Nitro-1,2,4-triazole |

| Overall Yield | 35 - 42% | 78 - 85% |

| N1:N2 Regioselectivity | ~ 55:45 | > 95:5 |

| Purification Required | Column Chromatography | Simple Precipitation / Crystallization |

| Scalability | Poor (Chromatography bottleneck) | Excellent (Telescoped potential) |

| Cost per Gram (API scale) | High (due to yield loss) | Low (efficient atom utilization) |

References

-

Title: 3-Amino-1,2,4-triazole Source: Wikipedia URL: [Link]

-

Title: Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole Source: Russian Journal of General Chemistry URL: [Link]

-

Title: An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole Source: ChemInform / ResearchGate URL: [Link]

-

Title: Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Methodological & Application

Solubility of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine in DMSO and methanol

Executive Summary & Scientific Rationale

In early-stage drug discovery, establishing the absolute solubility of a compound in primary organic solvents is a critical prerequisite for downstream in vitro ADME assays. Dimethyl sulfoxide (DMSO) is the industry standard for generating high-concentration stock solutions (typically 10–50 mM) utilized in high-throughput kinetic aqueous solubility screening[1]. Conversely, methanol serves as a vital protic solvent for structural characterization, crystallization, and the preparation of volatile mobile phases for LC-MS/MS quantification[2].

This technical guide delineates the structural causality governing the solvation of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine and provides a self-validating thermodynamic protocol to determine its absolute solubility limits in pure DMSO and methanol.

Structural Causality: Predicting Solvation Dynamics

The solubility profile of this compound is dictated by the interplay between its lipophilic aromatic domain and its highly polar heterocyclic core:

-

The 2-Fluorobenzyl Moiety: This functional group imparts significant lipophilicity (LogP). The highly electronegative fluorine atom creates a localized dipole but lacks hydrogen-bond donating capacity. This domain solvates exceptionally well in the hydrophobic microenvironments created by the methyl groups of DMSO.

-

The 1H-1,2,4-triazol-3-amine Core: A highly polar, nitrogen-rich heterocycle. The primary exocyclic amine (-NH

) acts as a strong hydrogen-bond donor, while the endocyclic triazole nitrogens act as acceptors. -

Solvent-Specific Interactions:

-

DMSO (Aprotic): Dimethyl sulfoxide is widely utilized in early drug discovery due to its aprotic nature, which allows it to dissolve a wide range of compounds[3]. The S=O bond acts as a powerful hydrogen-bond acceptor for the triazole's amine group, resulting in extremely high expected solubility (>50 mM).

-

Methanol (Protic): Methanol's hydroxyl group can both donate and accept hydrogen bonds, creating a dynamic solvation shell around the triazole core. However, the solute must disrupt methanol's strong self-associated hydrogen-bond networks, generally resulting in a lower absolute solubility compared to DMSO.

-

Experimental Methodology: Self-Validating Thermodynamic Protocol

To establish the absolute solubility limits of the compound in pure organic solvents, a modified thermodynamic shake-flask protocol is employed. Unlike kinetic solubility—which relies on diluting pre-dissolved DMSO stocks into aqueous buffers[4]—thermodynamic solubility investigates the compound as a saturated solution in true equilibrium[5].

Protocol: Gravimetric & LC-MS/MS Determination of Organic Saturation

Step 1: Saturation Setup Add an excess of solid this compound (approx. 50 mg) to 1.0 mL of pure DMSO and pure Methanol in separate 2 mL amber glass vials. Causality: Amber glass prevents potential UV-induced photo-degradation of the fluorobenzyl moiety during extended incubation periods. Excess solid ensures the solution remains saturated.

Step 2: Thermal Equilibration Seal the vials and incubate in a thermomixer at 25°C with constant agitation at 850 rpm. For early-stage drug discovery, solid compounds must be thoroughly mixed to overcome crystal lattice energies[2].

Step 3: Self-Validation (Kinetic Equilibrium Check)

Thermodynamic solubility requires that true equilibrium is reached, typically necessitating 16–72 hours of incubation[5].

Validation Rule: Withdraw 10 µL aliquots at 24 hours and 48 hours . Quantify both. If the concentration variance (

Step 4: Phase Separation Centrifuge the equilibrated samples at 15,000 × g for 15 minutes to pellet all undissolved solid. Causality: High-speed centrifugation is strictly preferred over filtration for pure organic solvents. Organic solvents can partially dissolve standard filter membranes or cause non-specific adsorption of the highly lipophilic fluorobenzyl group, skewing quantitative results.

Step 5: Dilution and Quantification Carefully aspirate the supernatant. Dilute the saturated organic layer extensively (e.g., 1:1000) into an Acetonitrile/Water (50:50 v/v) matrix to fall within the linear dynamic range of the analytical instrument[2]. Quantify the compound using reversed-phase LC-MS/MS against a separately built calibration curve.

Workflow Visualization

Self-validating thermodynamic workflow for organic solvent solubility.

Quantitative Data Presentation & Application Parameters

Once absolute solubility is established, these organic stocks are deployed into downstream assays. When diluting the DMSO stock into aqueous media for kinetic screening, the final DMSO concentration must be strictly maintained at ≤2% (v/v) to prevent the aprotic solvent from artificially inflating the aqueous solubility of the compound[1].

| Parameter | DMSO Profile | Methanol Profile | Scientific Rationale |

| Solvation Mechanism | Aprotic H-bond acceptance | Protic H-bond donor/acceptor | DMSO targets the amine; MeOH targets the triazole core. |

| Equilibration Time | 24 - 48 hours | 48 - 72 hours | Methanol's self-association networks require more time to disrupt[5]. |

| Phase Separation | Centrifugation (15,000 × g) | Centrifugation (15,000 × g) | Prevents membrane adsorption common in organic filtration[2]. |

| Primary Downstream Use | Kinetic aqueous screening[1] | LC-MS/MS standard prep[2] | DMSO is ideal for HTS; MeOH is volatile and MS-compatible. |

| Expected Solubility Limit | > 50 mM | 10 - 25 mM | High lipophilicity of the fluorobenzyl group favors DMSO[3]. |

References

-

[3] Gautam Singhvi et al., Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery, Asian Journal of Chemistry. URL: [Link]

-

[4] Kinetic Solubility Assays Protocol, AxisPharm. URL: [Link]

-

[2] Shake-Flask Aqueous Solubility assay (Kinetic solubility), Protocols.io. URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in triazole amine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting cyclization failures in triazole amine synthesis. This guide is designed to provide in-depth, actionable advice to overcome common challenges encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to not only solve immediate problems but also to build a more robust understanding for future success.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides rapid answers to the most common initial problems.

Q1: My reaction hasn't started. TLC/LC-MS shows only starting materials, even after several hours. What's the first thing to check?

A1: The most common culprit is an inactive catalyst system. The active species is Copper(I), which is notoriously prone to oxidation to the inactive Copper(II) state.[2][3][4]

-

Check your Sodium Ascorbate: This reducing agent is essential for generating and maintaining the Cu(I) catalyst from a Cu(II) source like CuSO₄.[5] It degrades over time, especially in solution. Always use a freshly prepared solution of sodium ascorbate. [3]

-

Deoxygenate your solvent: Dissolved oxygen in the reaction solvent is a primary cause of Cu(I) oxidation.[2] Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding reagents.[3]

-

Consider your copper source: If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has been stored under an inert atmosphere and is not discolored (which can indicate oxidation).

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: Slow reactions often point to issues with reagent quality, concentration, or suboptimal conditions.

-

Reagent Purity: Impurities in your azide or alkyne starting materials can interfere with the catalyst.[3] Confirm purity by NMR or other appropriate methods before starting.

-

Steric Hindrance: Bulky groups near the alkyne or azide can significantly slow down the reaction rate.[5] If you suspect this, you may need to increase the reaction temperature or extend the reaction time.[3]

-

Ligand Choice: For complex or sensitive substrates, especially in biological applications, a copper-stabilizing ligand is crucial. Ligands like TBTA or THPTA protect the Cu(I) catalyst from oxidation and can dramatically accelerate the reaction.[2][4][6]

Q3: My TLC/LC-MS shows a new spot, but it's not my product. What is the most common side product?

A3: The most frequent side product is the homocoupling of your terminal alkyne, known as the Glaser coupling, which produces a symmetrical 1,3-diyne.[2][7][8] This is particularly common when the concentration of active Cu(I) is low or when oxygen is present.[2][7] Adding a slight excess of sodium ascorbate can help suppress this side reaction.[5]

Q4: I'm working with a sensitive biomolecule and am concerned about copper toxicity. What can I do?

A4: Copper toxicity is a valid concern in bioconjugation.[9] The use of a water-soluble, copper-chelating ligand is the standard solution. Ligands such as THPTA are designed to stabilize the Cu(I) catalyst, reduce its toxicity, and protect sensitive amino acid residues from oxidation.[4][10][11]

Part 2: Systematic Troubleshooting by Observation

If the quick fixes in the FAQ section are insufficient, a more systematic approach is needed. This section is organized by the specific experimental outcome you are observing.

Observation 1: No Product Formation or Very Low Conversion (<10%)

If you've confirmed your reagents are pure and the setup is correct, the issue almost certainly lies with the catalyst's activity.

Caption: A logical workflow for troubleshooting complete reaction failure.

-

The Role of the Reducing Agent: In the most common CuAAC protocol, a Cu(II) salt (CuSO₄) is used as the catalyst precursor because it is stable to air and moisture. Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ. If the ascorbate is old or has been oxidized, this reduction never occurs, and the catalytic cycle cannot begin.[5]

-

Oxygen Sensitivity: The Cu(I) ion is thermodynamically unstable and can be readily oxidized by dissolved O₂ to the inactive Cu(II) state.[2] This not only halts the desired reaction but also promotes the Glaser coupling side reaction.[2] Running the reaction under an inert atmosphere is a non-negotiable step for reliable results.[3]

-

Ligand Assistance: Accelerating ligands serve a dual purpose. They stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they increase the effective concentration of the catalyst, leading to faster reaction rates.[6][9] For challenging substrates or when working at low concentrations, a ligand is often essential.

Observation 2: Incomplete Reaction & Formation of Side Products

You see product forming, but the reaction stalls, and one or more new spots appear on the TLC/LC-MS.

| Side Product | Identification | Probable Cause(s) | Recommended Solution(s) |

| Diyne (Glaser Product) | Mass = (2 x Alkyne MW) - 2 | Insufficient reducing agent (ascorbate); Presence of oxygen.[2][7] | Increase sodium ascorbate to 5-10 mol%. Ensure rigorous deoxygenation of solvents.[5] |

| 5-Hydroxytriazole | Mass = Product MW + 16 | Can occur under certain organic conditions or buffer environments.[9] | Optimize solvent system. Screen different pH conditions if applicable. |

| Bis-triazole | Complex mass, often from reaction with diyne byproduct | High concentration of Glaser coupling byproduct. | Address the root cause of Glaser coupling (see above). |

| Azide Decomposition | Disappearance of azide starting material without corresponding product formation | Azides can be thermally or photolytically unstable, especially those with low carbon-to-nitrogen ratios.[12][13] | Run the reaction at a lower temperature. Protect the reaction from light. Use the azide immediately after preparation. |

Organic azides are high-energy molecules and must be handled with care.[12] Their stability is a critical factor in the success of the cyclization.

-

Structural Rules for Stability:

-

Rule of Six: A common guideline is that there should be at least six carbon atoms for every energetic group (like an azide).[13]

-

Carbon-to-Nitrogen Ratio: The total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms (NC + NO) / NN ≥ 3 for an azide to be considered safe to isolate and store.[14]

-

-

Handling Precautions:

Part 3: Validated Experimental Protocols

This section provides a reliable, step-by-step protocol for a standard small-scale CuAAC reaction. It is designed to be a validated starting point from which you can optimize.

Protocol: Standard CuAAC Reaction in tBuOH/H₂O

This protocol is adapted for a 0.5 mmol scale reaction.

Reagents & Materials:

-

Terminal Alkyne (1.0 eq, 0.5 mmol)

-

Organic Azide (1.05 eq, 0.525 mmol)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 0.025 mmol)

-

Sodium Ascorbate (0.15 eq, 0.075 mmol)

-

tert-Butanol (tBuOH)

-

Deionized Water

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

Setup: Place the alkyne (0.5 mmol) and azide (0.525 mmol) into the Schlenk flask. Seal the flask with a septum.

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add tBuOH and H₂O in a 1:1 ratio (e.g., 2.5 mL of each) via syringe. Stir the mixture until all solids are dissolved.

-

Catalyst Precursor Addition: In a separate vial, dissolve CuSO₄·5H₂O (0.025 mmol) in a small amount of water (~0.5 mL). Add this solution to the reaction mixture via syringe. The solution may turn a faint blue/green.

-

Reaction Initiation: In another vial, prepare a fresh solution of sodium ascorbate (0.075 mmol) in water (~0.5 mL). Add this solution dropwise to the reaction mixture. The solution should turn from light blue/green to a yellow or reddish-brown color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). A typical reaction is complete within 1-4 hours.

-

Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 4: Mechanistic Insights

Understanding the "why" is crucial for effective troubleshooting. The CuAAC reaction proceeds via a catalytic cycle that depends on the interplay of multiple species.

The Catalytic Cycle of CuAAC

The currently accepted mechanism involves a dinuclear copper intermediate, which helps to explain the reaction's high efficiency.[1][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehs.ucsb.edu [ehs.ucsb.edu]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Resolving stability issues of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine in solution

Answering the user's request.## Technical Support Center: 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions & First-Line Solutions

This section addresses the most common initial queries and provides rapid solutions for preserving the integrity of your compound.

Q1: What are the ideal storage conditions for solid and solution forms of this compound?

A1: Proper storage is the first line of defense against degradation. For the solid form , it is recommended to store it in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen in a tightly sealed container at +4°C for long-term stability.[1]

For solutions , the optimal conditions depend on the solvent.

-

Aprotic organic solvents (e.g., DMSO, DMF): Prepare fresh solutions for immediate use. If short-term storage is necessary (24-48 hours), store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

-

Aqueous/Protic solutions (e.g., buffers, methanol): These are the most susceptible to hydrolysis. Solutions should be made fresh immediately before use and should not be stored. The 1,2,4-triazole ring is generally stable, but the overall stability of the molecule in solution is highly dependent on pH, temperature, and exposure to light.[1]

Q2: I'm dissolving the compound in an aqueous buffer and the solution is turning slightly yellow. What does this indicate?

A2: A color change often signifies the formation of degradation products. While the 1,2,4-triazole ring itself is quite stable, the exocyclic amine and the benzyl group can be susceptible to oxidation.[2][3] The presence of dissolved oxygen, trace metal ions in the buffer, or exposure to light can catalyze oxidative processes. This is a critical observation, as even minor degradation can significantly impact biological assay results. We strongly recommend preparing a fresh solution and considering the de-gassing of your buffer prior to use.

Q3: Which solvents and pH ranges are recommended for maximizing the stability of this compound?

A3: The choice of solvent is critical. The stability of 1,2,4-triazole derivatives can be significantly influenced by the solvent system.[1]

-

Recommended Solvents: Anhydrous DMSO and DMF are excellent initial choices for creating concentrated stock solutions due to their aprotic nature, which minimizes the risk of hydrolysis. For aqueous experimental media, it is best to dilute the DMSO stock into the aqueous buffer immediately before the experiment begins.

-

pH Considerations: The 1,2,4-triazole ring system is generally stable under typical acidic and basic conditions, but extreme pH values combined with elevated temperatures can lead to hydrolysis or rearrangement.[1] For many triazole-based compounds, degradation is pH-dependent.[4] We recommend maintaining a pH range between 6.0 and 7.5 for your experiments unless the protocol specifically requires otherwise. The amine group's basicity will also be influenced by pH, which can affect solubility and interaction with target molecules.

| Parameter | Recommendation | Rationale |

| Stock Solution Solvent | Anhydrous DMSO or DMF | Aprotic nature minimizes hydrolysis risk for storage. |

| Working Solution pH | 6.0 - 7.5 | Avoids extreme acidic or basic conditions that can promote hydrolysis of substituents.[1] |

| Buffer Choice | Phosphate, HEPES | Common biological buffers; ensure high purity to avoid catalytic metal impurities. |

Q4: My compound shows diminishing activity in a multi-day cell culture experiment. Could it be degrading in the assay medium?

A4: Yes, this is a very likely cause. Biological assay media are complex aqueous environments, often incubated at 37°C and containing components that can react with the test compound. The loss of activity is a classic symptom of compound degradation.[1] You should perform a stability test of the compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) in the absence of cells. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 4, 8, 24, 48 hours) to quantify the remaining parent compound.

Part 2: In-Depth Troubleshooting Guides

When first-line solutions are insufficient, a more systematic approach is required.

Issue 1: Inconsistent Analytical Results (HPLC, LC-MS)

-

Symptom: You observe the appearance of new peaks, a progressive decrease in the main compound's peak area, or shifts in retention time during a series of analyses.

-

Diagnostic Workflow: This workflow helps systematically identify the root cause of analytical variability.

Caption: Troubleshooting workflow for inconsistent analytical results.

-

Potential Causes & Explanations:

-

Hydrolysis: The compound may be reacting with water in the solvent or mobile phase. While the triazole ring itself is robust, the substituents can be more labile, especially under non-neutral pH conditions.[1]

-

Photodegradation: The fluorobenzyl moiety contains an aromatic ring which can absorb UV light, potentially leading to photochemical degradation.[5] Many laboratory environments have significant ambient UV light that can impact sensitive compounds over time.[1]

-